GW701427A

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

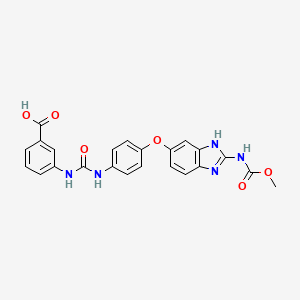

C23H19N5O6 |

|---|---|

Molekulargewicht |

461.4 g/mol |

IUPAC-Name |

3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid |

InChI |

InChI=1S/C23H19N5O6/c1-33-23(32)28-21-26-18-10-9-17(12-19(18)27-21)34-16-7-5-14(6-8-16)24-22(31)25-15-4-2-3-13(11-15)20(29)30/h2-12H,1H3,(H,29,30)(H2,24,25,31)(H2,26,27,28,32) |

InChI-Schlüssel |

GUDLICATRRESCW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of GW701427A

Comprehensive searches of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated as GW701427A. Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The search results primarily contained general information about matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1][2] Their role in various physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer, has made them a target for therapeutic intervention.[1][2][3][4]

The development of MMP inhibitors has been challenging due to the high degree of structural similarity across the active sites of different MMP family members, leading to a lack of specificity and off-target effects in early broad-spectrum inhibitors.[3][5] Research efforts have since shifted towards developing more selective inhibitors to improve efficacy and reduce adverse events.[1][3][5]

While the initial query for "this compound" was unproductive, the search did retrieve information on a different investigational drug, GS-1427, which is currently in clinical trials for ulcerative colitis.[6][7] However, there is no indication that GS-1427 is related to this compound.

It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums or scientific publications. Without further identifying information or published research, a detailed analysis of its mechanism of action remains impossible. Researchers and drug development professionals interested in this specific compound may need to consult internal documentation or await future publications or conference presentations where such data might be disclosed.

References

- 1. Selective matrix metalloproteinase (MMP) inhibition in rheumatoid arthritis--targetting gelatinase A activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Selective inhibition of matrix metalloproteinase 10 (MMP10) with a single-domain antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

An In-depth Technical Guide on the Sigma Receptor Ligand Activity of Compound X

Disclaimer: No public data could be found for a sigma receptor ligand designated as "GW701427A." The following guide is a template created with hypothetical data for a fictional ligand, Compound X , to demonstrate the requested format and content structure.

Introduction

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins primarily located at the endoplasmic reticulum.[1][2] They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[3][4][5] This document provides a detailed overview of the in vitro pharmacological profile of Compound X, a novel ligand targeting these receptors.

Quantitative Data Summary

The binding affinity and functional activity of Compound X at sigma-1 and sigma-2 receptors have been characterized through various assays. The data are summarized below for clear comparison.

Table 1: Binding Affinity of Compound X

| Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Type | Tissue/Cell Line |

| Sigma-1 | [³H]-(+)-Pentazocine | 15.2 ± 1.8 | Competition Binding | Guinea Pig Brain Membranes |

| Sigma-2 | [³H]-DTG | 45.7 ± 3.5 | Competition Binding | Rat Liver Membranes |

| Dopamine (B1211576) D₂ | [³H]-Spiperone | > 10,000 | Competition Binding | Rat Striatal Membranes |

| NMDA | [³H]-MK-801 | > 10,000 | Competition Binding | Rat Cortical Membranes |

Kᵢ values are presented as mean ± SEM from three independent experiments.

Table 2: Functional Activity of Compound X

| Assay Type | Cell Line | Endpoint | Activity Type | EC₅₀ / IC₅₀ (nM) |

| Calcium Mobilization | PC-12 Cells | Intracellular Ca²⁺ release | Agonist | 85.4 ± 7.2 |

| Caspase-3 Activation | MDA-MB-231 Cells | Apoptosis Induction | Agonist | 150.9 ± 12.3 |

| Neurite Outgrowth | NG-108 Cells | Morphological Differentiation | Agonist | 65.1 ± 5.9 |

EC₅₀/IC₅₀ values are presented as mean ± SEM from three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following is a representative protocol for determining the binding affinity of Compound X.

Radioligand Competition Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Kᵢ) of Compound X for the sigma-1 receptor using [³H]-(+)-pentazocine.

Materials:

-

Tissue: Guinea pig brain membranes (prepared as per standard protocols).[6]

-

Radioligand: [³H]-(+)-pentazocine (Specific Activity: 40-50 Ci/mmol).

-

Non-specific control: Haloperidol (B65202) (10 µM).

-

Test Compound: Compound X (serial dilutions from 0.1 nM to 100 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates.

Procedure:

-

Preparation: A membrane homogenate (100-200 µg protein per well) is prepared in ice-cold assay buffer.

-

Incubation: The membrane homogenate is incubated in 96-well plates with a fixed concentration of [³H]-(+)-pentazocine (e.g., 2 nM) and varying concentrations of Compound X.

-

Non-specific Binding: A set of wells containing 10 µM haloperidol is included to determine non-specific binding.

-

Incubation Conditions: The plates are incubated at 37°C for 120 minutes.

-

Termination: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression (e.g., one-site fit) to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Signaling Pathways and Workflows

Visual diagrams are provided to illustrate the proposed mechanisms of action and experimental processes.

Conclusion

The hypothetical data presented in this guide characterize Compound X as a selective sigma-1 receptor agonist with functional effects on intracellular calcium mobilization and cellular differentiation. The provided protocols and workflows outline the standard procedures used for such characterization.

Should a corrected or alternative identifier for the compound of interest be provided, a new search can be initiated to generate a specific and accurate technical guide.

References

- 1. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

SR31747A: A Technical Overview of its Immunomodulatory Mechanisms and Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR31747A is a synthetic small molecule characterized as a potent sigma receptor ligand with significant, dual-acting properties: immunomodulation and antiproliferation.[1][2] Initially developed for its potential in treating inflammatory conditions and cancers, SR31747A exerts its effects by engaging multiple intracellular protein targets, leading to a cascade of downstream cellular events.[1][3][4] Its primary mechanism involves the inhibition of cholesterol biosynthesis, which is intrinsically linked to its ability to arrest cell proliferation.[5][6] In the context of immunology, SR31747A demonstrates a complex profile of cytokine modulation and direct inhibition of lymphocyte proliferation, positioning it as a compound of interest for autoimmune diseases, inflammatory conditions, and oncology. This document provides a comprehensive technical guide to the core immunomodulatory effects of SR31747A, detailing its molecular interactions, summarizing quantitative data, outlining key experimental protocols, and visualizing its operational pathways.

Core Mechanism of Action

SR31747A's biological activities are predicated on its ability to bind with high affinity to several intracellular proteins. It is not a classical cell surface receptor agonist or antagonist but rather an intracellular modulator.

2.1 Molecular Targets SR31747A has been shown to bind to at least four distinct proteins within human cells:

-

Sigma-1 Receptor (σ1R): Also known as SR31747A-Binding Protein 1 (SR-BP1).[3][4][7][8]

-

Sigma-2 Receptor (σ2R): A distinct protein target that is often overexpressed in proliferating tumor cells.[3][4][7]

-

Human Sterol Isomerase (HSI): Also referred to as the Emopamil-Binding Protein (EBP), this enzyme is a key component of the cholesterol biosynthesis pathway.[3][4][5]

-

SR31747A-Binding Protein 2 (SRBP-2): A protein related to HSI.[1][2][9]

The binding to HSI is central to the antiproliferative effects of SR31747A. By inhibiting the Δ8-Δ7 sterol isomerase step in the cholesterol synthesis pathway, SR31747A leads to the accumulation of aberrant sterols and the depletion of cholesterol, which is essential for cell membrane integrity and proliferation.[5][6] This antiproliferative activity can be reversed by the addition of exogenous cholesterol.[5]

2.2 Signaling Pathway Overview

The interaction of SR31747A with its molecular targets initiates a series of events that culminate in its dual immunomodulatory and antiproliferative effects. The binding to sigma receptors, which function as chaperone proteins at the mitochondria-associated endoplasmic reticulum membrane, can modulate calcium signaling and cellular stress responses, while the inhibition of HSI directly impacts sterol metabolism.

Quantitative Data on SR31747A Activity

The following tables summarize the key quantitative data regarding SR31747A's binding affinities and biological effects.

Table 1: Binding Affinity of SR31747A for Target Proteins

| Target Protein | Alias | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Sigma-1 Receptor | SR-BP1 | 0.15 nM | [8] |

| SRBP-2 | - | 10 nM |[9] |

Table 2: Immunomodulatory Effects on Cytokine & NO Production

| Cell Type | Stimulus | SR31747A Conc. | Measured Factor | Result | Reference |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | Nitric Oxide (NO) | Dose-dependent reduction | [10] |

| RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | IL-10 (protein) | Dose-dependent reduction | [10] |

| RAW 264.7 Macrophages | LPS (0.01 µg) | 1 nM - 10 µM | IL-10 (mRNA) | Dose-dependent reduction | [10] |

| Murine Sepsis Model | In vivo | Not specified | Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) | Decrease | [10] |

| Murine Sepsis Model | In vivo | Not specified | Anti-inflammatory Cytokine (IL-10) | Increase |[10] |

Table 3: Antiproliferative Activity of SR31747A

| Cell Type / Model | Context | SR31747A Conc. / Dose | Result | Reference |

|---|---|---|---|---|

| Human & Mouse Lymphocytes | In vitro | Not specified | Blocks proliferation | [1][2][8] |

| Various Tumor Cell Lines | In vitro | Nanomolar range | Time- and concentration-dependent inhibition of proliferation | [1][4] |

| Mammary/Prostatic Tumors | Nude Mice (in vivo) | 25 mg/kg i.p. daily | >40% decrease in tumor incidence and growth |[1] |

Detailed Immunomodulatory Effects

4.1 Cytokine Modulation SR31747A exhibits a dual and context-dependent effect on cytokine production. In vivo studies in murine models of sepsis demonstrated a beneficial immunomodulatory profile, characterized by a decrease in pro-inflammatory cytokines (IL-1, IL-6, TNF-α) and a simultaneous increase in the anti-inflammatory cytokine IL-10.[10] This profile is consistent with its protective effects in models of acute and chronic inflammation.[1][2]

However, in vitro studies present a contrasting picture for IL-10. In LPS-stimulated murine macrophages (RAW 264.7), SR31747A induced a dose-dependent reduction in both IL-10 protein and mRNA expression.[10] This finding suggests that peripheral macrophages are not the source of the increased systemic IL-10 observed in vivo, pointing towards a more complex regulatory mechanism involving other immune cell types or indirect effects.[10]

4.2 Inhibition of Lymphocyte Proliferation A primary immunomodulatory function of SR31747A is its potent inhibition of lymphocyte proliferation.[1][5][8] This effect has been observed in both human and mouse lymphocytes and is consistent with the molecule's antiproliferative mechanism via inhibition of sterol biosynthesis.[5] This direct action on lymphocytes underpins its potential use in conditions driven by excessive T-cell activation and proliferation, such as autoimmune diseases and graft-versus-host disease.[1][2]

4.3 Effects on Macrophages Beyond cytokine modulation, SR31747A also down-regulates nitric oxide (NO) production in activated macrophages.[10] As NO is a key inflammatory mediator, its reduction contributes to the overall anti-inflammatory profile of the compound.

Key Experimental Protocols

This section details the methodology used to assess the in vitro effects of SR31747A on macrophages, as a representative example of the research underpinning its characterization.

5.1 Protocol: In Vitro Macrophage Stimulation Assay

Objective: To determine the effect of SR31747A on nitric oxide (NO) and IL-10 production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

Cell Line: RAW 264.7 murine macrophages.[10]

-

Reagents: SR31747A (stock solution in a suitable solvent), Lipopolysaccharide (LPS) from E. coli.[10]

-

Assay Kits: Greiss Reagent for NO determination, ELISA kit for IL-10 quantification, reagents for RNA extraction and quantitative PCR.[10]

-

Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Methodology:

-

Cell Seeding: RAW 264.7 cells are seeded into multi-well plates at a density of 2.5 x 10^5 cells per well and allowed to adhere overnight.[10]

-

Treatment: The culture medium is replaced with fresh medium containing the experimental treatments.

-

Incubation: Cells are incubated for specified time points, typically 24 and 48 hours.[10]

-

Harvesting:

-

Supernatant: The cell culture supernatant is collected from each well for analysis of secreted NO and IL-10.

-

Cells: The remaining cells are lysed for RNA extraction to assess IL-10 mRNA expression levels.

-

-

Analysis:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Greiss reaction.[10]

-

IL-10 Protein: The concentration of IL-10 in the supernatant is quantified using a specific ELISA assay.[10]

-

IL-10 mRNA: Total RNA is extracted from the cell lysates, reverse-transcribed to cDNA, and IL-10 gene expression is quantified using real-time PCR, normalized to a housekeeping gene.[10]

-

Conclusion and Future Directions

SR31747A is a multifaceted immunomodulatory agent with a well-defined mechanism of action centered on the inhibition of sterol biosynthesis and interaction with sigma receptors. Its ability to suppress lymphocyte proliferation and modulate cytokine production highlights its therapeutic potential for a range of diseases, from cancer to chronic inflammatory and autoimmune disorders. The discrepancy between its in vivo and in vitro effects on IL-10 production underscores the complexity of immune regulation and suggests that the full picture of SR31747A's activity involves interplay between multiple cell types. Although it advanced to Phase IIb clinical trials for prostate cancer, further research is warranted to fully elucidate its signaling pathways in different immune cell subsets and to explore its therapeutic utility in other indications where its dual immunomodulatory and antiproliferative properties would be advantageous.

References

- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. Purification and characterization of the human SR 31747A-binding protein. A nuclear membrane protein related to yeast sterol isomerase. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduction of IL-10 and nitric oxide synthesis by SR31747A (sigma ligand) in RAW murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Farnesoid X Receptor Agonist GW4064: An In-Depth Review of its Antiproliferative Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthetic, non-steroidal Farnesoid X Receptor (FXR) agonist, GW4064, has emerged as a significant pharmacological tool in the study of metabolic diseases and, increasingly, in oncology research. Initially developed for its role in regulating bile acid, lipid, and glucose homeostasis, a growing body of evidence now highlights its potent antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the antiproliferative properties of GW4064, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anticancer effects.

Quantitative Analysis of Antiproliferative Activity

The efficacy of GW4064 in inhibiting cancer cell proliferation has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values, a critical measure of a compound's potency, have been determined for various cancer cell lines. The data presented below is a compilation from multiple research findings, showcasing the dose-dependent inhibitory effects of GW4064.

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| HCT116 | Colorectal Carcinoma | 6.9 | [1] |

| CT26 | Colorectal Carcinoma | 6.4 | [1] |

It is important to note that the antiproliferative effects of GW4064 can be cell-type specific and influenced by the experimental conditions, such as serum concentration in the culture medium.[2]

Mechanism of Action: A Dual Signaling Paradigm

The antiproliferative effects of GW4064 are mediated through a complex interplay of both FXR-dependent and FXR-independent signaling pathways.

FXR-Dependent Pathway

In many cancer cell types, GW4064 exerts its effects through the activation of FXR, a nuclear receptor that plays a crucial role in maintaining cellular homeostasis. Upon activation by GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.

One of the key downstream targets of FXR is the small heterodimer partner (SHP), a transcriptional co-repressor. The upregulation of SHP can, in turn, inhibit the expression of proteins involved in cell proliferation and survival, such as Bcl-xL, and suppress signaling pathways like STAT3.[3]

FXR-Independent Pathways

Interestingly, GW4064 can also induce antiproliferative and pro-apoptotic effects in cancer cells that lack FXR expression, such as the MCF-7 breast cancer cell line.[2] This points to the existence of alternative mechanisms of action.

G Protein-Coupled Receptor (GPCR) and MAPK/ERK Signaling: Research has shown that GW4064 can interact with and modulate the activity of multiple G protein-coupled receptors, including histamine (B1213489) receptors.[2] This interaction can trigger downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway.[1][4] Activation of the MAPK/ERK pathway is a well-established driver of cell proliferation and survival in many cancers.[5][6][7][8] GW4064 has been observed to suppress this pathway, leading to cell cycle arrest and apoptosis.[1][9]

Key Experimental Protocols

The antiproliferative properties of GW4064 have been characterized using a variety of standard cell biology techniques. Detailed methodologies for the most critical assays are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][10]

-

Compound Treatment: Prepare serial dilutions of GW4064 in the appropriate cell culture medium. The final concentration of the vehicle (typically DMSO) should be kept constant and at a non-toxic level (e.g., <0.1%). Replace the existing medium with the medium containing different concentrations of GW4064 or the vehicle control.[11]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11][12]

-

Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][13]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Culture cells to the desired confluency and treat with GW4064 at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Centrifuge the cell suspension to pellet the cells.[14]

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge again.[15]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

-

Staining: To 100 µL of the cell suspension, add Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[14][15]

-

Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[15][16]

-

Dilution: Add 1X binding buffer to each tube before analysis.[15]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[14][15][17]

Conclusion

GW4064 demonstrates significant antiproliferative and pro-apoptotic properties in a range of cancer cell lines. Its ability to act through both FXR-dependent and FXR-independent signaling pathways, including the modulation of the MAPK/ERK cascade, makes it a valuable tool for cancer research. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of GW4064 and other novel anticancer compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in combination with other anticancer agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. bosterbio.com [bosterbio.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

GW701427A discovery and synthesis

An In-depth Technical Guide on the Discovery and Synthesis of GS-1427 (Emvistegrast)

Note: Initial searches for "GW701427A" did not yield specific information. However, extensive data was found for "GS-1427," also known as Emvistegrast, a compound with a similar numerical designation developed by Gilead Sciences. It is highly probable that "GS-1427" is the intended subject of this technical guide. This document focuses on the discovery and development of GS-1427.

Introduction

GS-1427, also known as Emvistegrast, is a potent and selective, orally administered small-molecule inhibitor of the α4β7 integrin.[1][2] Developed by Gilead Sciences, it is currently in Phase 2 clinical trials for the treatment of inflammatory bowel disease (IBD), specifically ulcerative colitis.[1][2][3] The development of an oral α4β7 inhibitor like GS-1427 represents a significant advancement in IBD therapy, offering a potential alternative to monoclonal antibody treatments with a more convenient administration route.[2][4]

Discovery and Rationale

The discovery of GS-1427 was driven by the need for a potent and selective oral therapy targeting the clinically validated α4β7 integrin pathway for IBD.[2][4][5] The α4β7 integrin is expressed on the surface of T cells and plays a crucial role in their trafficking to inflamed gut tissues by interacting with its ligand, MadCAM-1.[1][2][4] The therapeutic rationale is to block this interaction, thereby reducing the infiltration of inflammatory cells into the intestinal mucosa.

The development process involved overcoming significant challenges, including achieving high potency and selectivity for α4β7 over the closely related α4β1 integrin to minimize potential side effects.[1] The medicinal chemistry effort focused on optimizing the pharmacokinetic and pharmacodynamic properties to allow for once-daily oral dosing.[1][5] This was achieved through strategies like the incorporation of a morpholine (B109124) core and the use of a trifluoroalkylamine moiety to enhance selectivity.[1]

Synthesis

While the precise, step-by-step synthesis of GS-1427 is proprietary and not fully disclosed in the public domain, key intermediates are commercially available, suggesting a multi-step synthetic route. MedChemExpress lists "GS-1427 intermediate-1" and "GS-1427 intermediate-2" as key components in its synthesis.[6] The overall synthesis would likely involve the coupling of these advanced intermediates to construct the final complex molecule.

Logical Workflow for Synthesis:

Caption: Generalized synthetic workflow for GS-1427.

Mechanism of Action

GS-1427 is a selective antagonist of the α4β7 integrin receptor.[1][7] Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. The α4β7 integrin is crucial for the trafficking of a specific subset of T lymphocytes to the gastrointestinal tract.

Signaling Pathway:

Caption: GS-1427 inhibits T-cell migration to the gut.

By binding to the α4β7 integrin, GS-1427 allosterically inhibits its interaction with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelial cells of the gut.[1][2] This disruption prevents the adhesion and subsequent transmigration of pathogenic T-lymphocytes from the bloodstream into the intestinal tissue, thereby reducing inflammation.

Biological Activity and Quantitative Data

GS-1427 has demonstrated potent and selective inhibition of the α4β7 integrin in preclinical studies.

| Parameter | Value | Description | Reference |

| Activity | Picomolar | In cellular and whole blood assays | [2][4] |

| Selectivity | >100-fold | For α4β7 over α4β1 integrin | [1] |

| In Vivo Efficacy | Significant Reduction | In disease activity in an IL-10 colitis mouse model | [1] |

| Receptor Occupancy | Extended | Prolonged residence time on α4β7 in vivo | [1] |

Experimental Protocols

Detailed experimental protocols are proprietary. However, based on the published information, the following methodologies were likely employed:

Experimental Workflow:

Caption: Preclinical evaluation workflow for GS-1427.

a. In Vitro Potency and Selectivity Assays:

-

Cell-Based Adhesion Assays: To determine the potency of GS-1427 in inhibiting the binding of α4β7-expressing cells to immobilized MAdCAM-1.

-

Whole Blood Assays: To assess the activity of the compound in a more physiologically relevant matrix.

-

Selectivity Assays: To compare the inhibitory activity of GS-1427 against α4β7 and the closely related α4β1 integrin.

b. In Vivo Efficacy Studies:

-

Animal Model: The IL-10 knockout mouse model of colitis was used to evaluate the in vivo efficacy of GS-1427.[1]

-

Treatment: Mice were likely treated orally with GS-1427.

-

Endpoints: Efficacy was assessed by monitoring disease activity, including endoscopic and histopathologic scores of the colon.[1]

c. Pharmacokinetic and Pharmacodynamic Studies:

-

Pharmacokinetics: Standard pharmacokinetic parameters (e.g., absorption, distribution, metabolism, and excretion) were likely evaluated in preclinical species to predict human pharmacokinetics.

-

Pharmacodynamics: Surface plasmon resonance (SPR) was used to determine the binding kinetics and residence time of GS-1427 on the α4β7 integrin.[1]

Clinical Development

GS-1427 is currently in Phase 2 clinical trials to evaluate its efficacy and safety in patients with moderately to severely active ulcerative colitis (NCT06290934).[1][3] The primary objective of the study is to assess the clinical response at Week 12 compared to a placebo.[3]

Conclusion

GS-1427 (Emvistegrast) is a promising, orally available, selective α4β7 integrin inhibitor with the potential to be a valuable addition to the therapeutic landscape for inflammatory bowel disease. Its discovery and development highlight a successful translation of a clinically validated antibody-targeted pathway into a small molecule therapeutic. Further clinical studies will be crucial to fully establish its efficacy and safety profile in patients with ulcerative colitis and other inflammatory conditions.

References

- 1. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]

- 2. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 4. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - American Chemical Society [acs.digitellinc.com]

- 5. drughunter.com [drughunter.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GS-1427 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

SR31747A: A Comprehensive Technical Guide to its Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR31747A is a synthetic ligand that has garnered significant interest for its immunomodulatory and antiproliferative properties. Its mechanism of action is intrinsically linked to its ability to bind with high affinity to a distinct set of proteins, primarily the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the human sterol isomerase (EBP) and the related SR31747A-binding protein 2 (SRBP-2).[1][2][3][4] This technical guide provides an in-depth overview of the binding profile and affinity of SR31747A, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Binding Profile and Affinity of SR31747A

SR31747A exhibits a promiscuous binding profile, interacting with multiple intracellular proteins with nanomolar affinity. This multi-target engagement is believed to be the foundation of its diverse pharmacological effects, ranging from the modulation of immune responses to the inhibition of cancer cell growth.

Quantitative Binding Data

The affinity of SR31747A for its primary binding partners has been characterized using various experimental techniques, most notably radioligand binding assays. The following table summarizes the available quantitative data on the binding affinity of SR31747A.

| Target Protein | Alternative Names | Ligand | Assay Type | Affinity (Kd/Ki) | Source |

| Sigma-1 Receptor (σ1R) | SR31747A-Binding Protein 1 (SR-BP1) | SR31747A | Radioligand Binding | Nanomolar affinity | [2][4] |

| Sigma-2 Receptor (σ2R) | Transmembrane protein 97 (TMEM97) | SR31747A | Radioligand Binding | Nanomolar affinity | [3] |

| Human Sterol Isomerase | Emopamil-Binding Protein (EBP) | SR31747A | Radioligand Binding | Nanomolar affinity | [2][4] |

| SR31747A-Binding Protein 2 (SRBP-2) | - | SR31747A | Scatchard Plot Analysis | 10 nM (Kd) | [5] |

Key Signaling Pathways Modulated by SR31747A

The binding of SR31747A to its target proteins initiates a cascade of downstream signaling events. The most well-characterized of these is the inhibition of cholesterol biosynthesis. Additionally, its interaction with sigma receptors suggests modulation of intracellular calcium signaling and other cellular processes.

Inhibition of Cholesterol Biosynthesis

A primary mechanism of SR31747A's antiproliferative action is the inhibition of human sterol isomerase (EBP).[2][4] This enzyme catalyzes a critical step in the postsqualene segment of the cholesterol biosynthesis pathway: the isomerization of Δ8-sterols to Δ7-sterols. By inhibiting this step, SR31747A disrupts the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones. This disruption can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, which have a high demand for cholesterol.

References

- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and pharmacological characterization of SRBP-2: a novel SR31747A-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of GW701427A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW701427A is a small molecule inhibitor belonging to a benzimidazole-urea series, developed as part of the GlaxoSmithKline (GSK) Published Protein Kinase Inhibitor Set (PKIS). This compound has been identified as a dual inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Firefly Luciferase (FLuc). Its activity against a key signaling kinase and a common reporter enzyme makes a thorough understanding of its cellular target profile crucial for its application in both drug discovery and basic research. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Cellular Targets

The primary cellular targets of this compound are the receptor tyrosine kinase VEGFR-2 and the enzyme Firefly Luciferase.

Table 1: Primary Cellular Targets of this compound and Corresponding Inhibitory Potency

| Target | Target Class | IC50 |

| Firefly Luciferase (FLuc) | Enzyme (Reporter) | 120 nM |

| VEGFR-2 | Receptor Tyrosine Kinase | [1] |

Note: The precise IC50 for VEGFR-2 is not explicitly stated in the readily available literature, though its binding is significantly influenced by the compound's structure.[2][3]

Kinase Selectivity Profile

This compound is part of the GSK Published Kinase Inhibitor Set (PKIS), which has been screened against a broad panel of kinases to determine selectivity. While the complete kinome scan data for this compound is found within the supplementary data of comprehensive PKIS characterization studies, the available information indicates that several inhibitors within its chemical series show broad activity towards tyrosine kinase and CDK families.[2] A detailed kinase selectivity profile is essential for interpreting cellular assay results and understanding potential off-target effects.

A comprehensive table of the kinome-wide selectivity of this compound would be presented here, based on data from supplementary materials of PKIS screening publications.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Protocol 1: In Vitro Firefly Luciferase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory concentration (IC50) of a compound against Firefly Luciferase.

1. Reagents and Materials:

- Purified Firefly Luciferase enzyme

- D-Luciferin substrate

- ATP (Adenosine triphosphate)

- Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 0.1% BSA)

- This compound (or other test compounds) dissolved in DMSO

- 384-well white, opaque microplates

- Luminometer

2. Assay Procedure:

- Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

- Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

- Add a solution of Firefly Luciferase enzyme in assay buffer to each well.

- Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

- Prepare the substrate solution containing D-Luciferin and ATP in assay buffer.

- Initiate the luminescent reaction by adding the substrate solution to each well.

- Immediately measure the luminescence signal using a luminometer with an integration time of 0.5-1 second per well.

3. Data Analysis:

- Normalize the luminescence readings to the vehicle control (DMSO) to determine the percent inhibition for each compound concentration.

- Plot the percent inhibition against the logarithm of the compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to measure the inhibition of VEGFR-2 kinase activity by a test compound.

1. Reagents and Materials:

- Recombinant human VEGFR-2 kinase domain

- Poly(Glu, Tyr) 4:1 peptide substrate

- ATP (Adenosine triphosphate)

- Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

- This compound (or other test compounds) dissolved in DMSO

- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

- 384-well white, opaque microplates

- Luminometer

2. Assay Procedure:

- Prepare a serial dilution of this compound in DMSO and then in kinase assay buffer.

- Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

- Add the VEGFR-2 enzyme and the peptide substrate to the wells.

- Initiate the kinase reaction by adding ATP to each well.

- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, and second, convert the produced ADP to ATP and measure the light output using a luciferase/luciferin reaction.

- Measure the luminescence signal using a luminometer.

3. Data Analysis:

- Calculate the percent inhibition of VEGFR-2 activity for each compound concentration relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the compound concentration.

- Determine the IC50 value by fitting the data to a suitable dose-response curve model.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

Caption: Experimental workflow for determining FLuc inhibition.

Conclusion

This compound is a valuable chemical tool with well-defined inhibitory activity against Firefly Luciferase and VEGFR-2. Its inclusion in the publicly available GSK PKIS allows for its broad application in kinase-related research. However, users must be cognizant of its potent FLuc inhibition, which can confound results from reporter gene assays employing this enzyme. The detailed protocols and target information provided in this guide are intended to facilitate the informed use of this compound in experimental settings and to aid in the interpretation of the resulting data. Further detailed characterization of its full kinome profile is recommended for applications requiring high target selectivity.

References

No Publicly Available Data on GW701427A and Lipid Metabolism Regulation

Despite a comprehensive search of scientific literature and clinical trial databases, no information is currently available on a compound designated as GW701427A and its effects on lipid metabolism.

Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams, for a compound that does not have a public record of scientific investigation.

Researchers, scientists, and drug development professionals seeking information on novel compounds for lipid metabolism regulation are encouraged to consult established scientific databases and publications for information on publicly disclosed and researched molecules.

Foundational Research on GW701427A: An In-depth Technical Guide

Disclaimer: Publicly available information on a compound specifically designated as "GW701427A" is non-existent in scientific literature, patent databases, and clinical trial registries as of the latest search. The identifier may be an internal codename not yet disclosed to the public, a discontinued (B1498344) project, or a typographical error.

This guide has been constructed based on a comprehensive search for the provided identifier. In the absence of specific data for this compound, the following sections provide a generalized framework and illustrative examples of the types of information and visualizations that would be included in a technical whitepaper for a novel therapeutic compound. This structure is designed to meet the core requirements of researchers, scientists, and drug development professionals.

Quantitative Data Summary

A crucial aspect of foundational research is the clear presentation of quantitative data to allow for easy comparison and evaluation. This data is typically organized into tables.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) | Fold Selectivity |

| Primary Target | Biochemical | Data not available | Data not available | N/A |

| Off-Target 1 | Binding | Data not available | Data not available | Value |

| Off-Target 2 | Functional | Data not available | Data not available | Value |

| ... | ... | ... | ... | ... |

Table 2: Pharmacokinetic Properties (Species: e.g., Mouse)

| Parameter | Route | Value | Units |

| Bioavailability (F) | Oral | Data not available | % |

| Half-life (t1/2) | IV | Data not available | hours |

| Clearance (CL) | IV | Data not available | mL/min/kg |

| Volume of Distribution (Vd) | IV | Data not available | L/kg |

| Cmax | Oral | Data not available | ng/mL |

| Tmax | Oral | Data not available | hours |

Table 3: In Vivo Efficacy (Model: e.g., Xenograft)

| Dose Group | Dosing Schedule | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | qd | 0 | N/A |

| This compound (X mg/kg) | qd | Data not available | Value |

| This compound (Y mg/kg) | bid | Data not available | Value |

| Positive Control | qd | Data not available | Value |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings.

In Vitro Potency Assay (Illustrative Example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target.

Materials:

-

Recombinant human kinase protein

-

ATP

-

Substrate peptide

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the generated signal according to the manufacturer's protocol for the detection reagent.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (Illustrative Example)

Objective: To assess the effect of this compound on the proliferation of a cancer cell line expressing the target of interest.

Materials:

-

Target-expressing cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega)

-

96-well clear-bottom cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence to determine the number of viable cells.

-

Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

Diagrams are critical for conveying complex information regarding signaling pathways and experimental workflows.

Unveiling GW701427A: A Technical Guide to the Potent Histamine H3 Receptor Inverse Agonist Mk-0249

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound initially identified as GW701427A, now more commonly known as Mk-0249. This document delves into its identity, mechanism of action, and key experimental findings, presenting data in a structured format to facilitate in-depth understanding and future research.

Compound Identification: Alternative Names and Synonyms

The compound this compound is primarily recognized in scientific literature and databases under the identifier Mk-0249. To ensure clarity and comprehensive information retrieval, the following table summarizes its known names and identifiers.

| Identifier Type | Identifier |

| Primary Name | Mk-0249 |

| Alternative Name | This compound |

| Synonym | Compound 1 |

| PubChem CID | 11697697 |

Core Mechanism of Action: A Potent and Selective Histamine (B1213489) H3 Receptor Inverse Agonist

Mk-0249 functions as a potent and selective antagonist and inverse agonist at the histamine H3 receptor. This G-protein coupled receptor (GPCR) primarily acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters in the central nervous system. As an inverse agonist, Mk-0249 not only blocks the action of histamine but also reduces the receptor's basal, constitutive activity. This leads to an increase in the synthesis and release of histamine and other neurotransmitters, a mechanism that has been explored for its potential therapeutic effects in a variety of neurological and psychiatric conditions.

Signaling Pathway

The interaction of Mk-0249 with the histamine H3 receptor modulates downstream signaling cascades. As an inverse agonist, it is proposed to decrease the constitutive activity of the Gαi/o subunit of the G-protein complex, leading to an increase in adenylyl cyclase activity and subsequent cyclic AMP (cAMP) levels. This disinhibition enhances the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Mk-0249, including its binding affinity for various histamine receptors and its pharmacokinetic properties in preclinical models.

Table 3.1: Receptor Binding Affinity and Potency

| Target | Species | Assay Type | Value | Unit |

| Histamine H3 Receptor | Human | IC50 | 1.7 | nM |

| Histamine H3 Receptor | Human | Ki | 6.8 (± 1.3) | nM |

| Histamine H3 Receptor | Rat | Ki | 33 (± 3) | nM |

| Histamine H3 Receptor | Rhesus | Ki | 4.3 (± 1.2) | nM |

Table 3.2: In Vivo Pharmacodynamics and Pharmacokinetics

| Species | Model | Parameter | Dose | Value | Unit |

| Rat | - | Brain Histamine Levels | 30 mg/kg (p.o.) | Statistically significant increase | - |

| Rat (SD) | - | Brain-to-Plasma Ratio | 10 mg/kg (p.o.) | 1.1 | - |

| Mouse (mdr1a +/+) | P-gp Substrate | Brain-to-Plasma Ratio | 10 mg/kg (p.o.) | 0.8 | - |

| Mouse (mdr1a -/-) | P-gp Substrate | Brain-to-Plasma Ratio | 10 mg/kg (p.o.) | 14 | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for Mk-0249.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of Mk-0249 for histamine H3 receptors.

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing human, rat, or rhesus histamine H3 receptors were prepared.

-

Radioligand Binding: Assays were performed using a specific radioligand for the H3 receptor (e.g., [3H]Nα-methylhistamine).

-

Competition Assay: Membranes were incubated with the radioligand and varying concentrations of Mk-0249.

-

Detection: The amount of bound radioligand was quantified using scintillation counting.

-

Data Analysis: IC50 values were determined from concentration-response curves. Ki values were calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Brain Histamine Levels

Objective: To assess the effect of Mk-0249 on histamine levels in the rat brain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Surgical Implantation: A microdialysis probe was stereotaxically implanted into the target brain region (e.g., hypothalamus).

-

Drug Administration: Mk-0249 was administered orally (p.o.) at specified doses.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.

-

Analysis: Histamine levels in the dialysate were quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: Changes in histamine levels from baseline were calculated and compared between treatment groups.

Clinical Trial Design for Cognitive Impairment in Schizophrenia (NCT00506077)

Objective: To evaluate the efficacy of Mk-0249 in improving cognitive deficits in patients with schizophrenia.

Methodology:

-

Study Design: A multi-center, randomized, double-blind, 2-period, crossover study.

-

Participants: Outpatients aged 21-55 with stable schizophrenia and mild to moderate symptoms.

-

Intervention: Patients were randomized to receive either Mk-0249 (10mg) or a placebo for a 4-week treatment period, followed by a crossover to the other treatment after a washout period.

-

Primary Efficacy Endpoint: The mean change from baseline in the total cognitive score on the Brief Assessment of Cognition in Schizophrenia (BACS) Battery after 4 weeks of treatment.

-

Data Analysis: Statistical comparison of the change in BACS scores between the Mk-0249 and placebo treatment periods.

Conclusion

This compound, more commonly known as Mk-0249, is a well-characterized, potent, and selective histamine H3 receptor inverse agonist. Preclinical data demonstrate its ability to modulate central histamine levels and its pharmacokinetic profile is influenced by P-glycoprotein. Despite a strong preclinical rationale, clinical trials in conditions such as ADHD, Alzheimer's disease, and schizophrenia did not demonstrate significant efficacy at the doses tested. This technical guide provides a consolidated resource of the available data to inform future research and development efforts in the field of histamine H3 receptor modulation.

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies of GW701427A

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of GW701427A, a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.

Abstract

This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound. The protocols outlined herein cover essential cell-based assays to assess the compound's effects on cell viability, proliferation, and its interaction with the ROCK signaling pathway. The information is intended to guide researchers in designing and executing robust experiments to elucidate the cellular mechanisms of action of this compound.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. As a potent ROCK inhibitor, this compound holds therapeutic potential, necessitating a thorough in vitro characterization to understand its biological activity and mechanism of action. These application notes provide a framework for conducting such studies.

Data Presentation

To facilitate the analysis and interpretation of experimental results, all quantitative data should be systematically organized. The following tables provide templates for recording and presenting key in vitro data for this compound.

Table 1: Cell Viability (IC50) Data for this compound

| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Treatment Duration (hours) | IC50 (µM) |

| e.g., A549 | Lung Carcinoma | 5,000 | 48 | |

| e.g., HUVEC | Umbilical Vein Endothelium | 10,000 | 72 | |

| e.g., SH-SY5Y | Neuroblastoma | 20,000 | 48 |

Table 2: Anti-proliferative (GI50) Data for this compound

| Cell Line | Tissue of Origin | Seeding Density (cells/well) | Treatment Duration (hours) | GI50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | 8,000 | 72 | |

| e.g., PC-3 | Prostate Adenocarcinoma | 7,500 | 72 | |

| e.g., U-87 MG | Glioblastoma | 10,000 | 72 |

Experimental Protocols

The following are detailed protocols for fundamental in vitro assays to characterize the activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Selected cancer or normal cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Cell Proliferation Assay (Crystal Violet Assay)

Objective: To assess the anti-proliferative effect of this compound and determine the half-maximal growth inhibitory concentration (GI50).

Materials:

-

Selected cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

10% Acetic Acid

-

PBS

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the Cell Viability Assay protocol.

-

-

Cell Fixation and Staining:

-

After the treatment period, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

Wash the plates twice with PBS.

-

Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Destaining and Absorbance Reading:

-

Wash the plates with water until the excess stain is removed.

-

Air dry the plates completely.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

Shake the plate for 15 minutes.

-

Measure the absorbance at 590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.

-

Plot the percentage of proliferation against the log concentration of this compound.

-

Determine the GI50 value using non-linear regression analysis.

-

Caption: Workflow for assessing cell proliferation using the Crystal Violet assay.

Protocol 3: Western Blot Analysis of ROCK Signaling Pathway

Objective: To investigate the effect of this compound on the phosphorylation status of key downstream targets of ROCK, such as Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).

Materials:

-

Selected cell line

-

6-well cell culture plates

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-MLC2, anti-MLC2, anti-p-MYPT1, anti-MYPT1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Collect lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.

Application Notes and Protocols for SR31747A in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosing of SR31747A in preclinical animal models, with a focus on its application in cancer research. The protocols outlined below are based on published in vivo studies and are intended to serve as a detailed guide for researchers utilizing this compound.

Introduction to SR31747A

SR31747A is a ligand for sigma receptors with demonstrated anti-tumor and immunomodulatory properties. It exerts its effects by binding to sigma-1 and sigma-2 receptors, as well as the human sterol isomerase, also known as emopamil-binding protein (EBP).[1] This interaction leads to the inhibition of cholesterol biosynthesis at the sterol isomerase step, which is crucial for cell proliferation.[2] In vivo studies have shown that SR31747A can significantly reduce tumor development in xenograft models of human breast and prostate cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of SR31747A in mouse models.

| Parameter | Value | Animal Model | Application | Reference |

| Dose | 25 mg/kg | Nude Mice | Anti-tumor Efficacy (Breast and Prostate Cancer Xenografts) | [1] |

| Administration Route | Intraperitoneal (i.p.) | Nude Mice | Anti-tumor Efficacy | [1] |

| Frequency | Daily | Nude Mice | Anti-tumor Efficacy | [1] |

| Reported Efficacy | >40% decrease in tumor incidence and growth | Nude Mice | Anti-tumor Efficacy | [1] |

| Toxicity | No significant toxicity observed (as measured by animal body weight) | Nude Mice | Anti-tumor Efficacy | [1] |

Experimental Protocols

Preparation of SR31747A for In Vivo Administration

Note: The specific vehicle used for in vivo administration of SR31747A is not explicitly detailed in the reviewed literature. As SR31747A is likely a hydrophobic compound, a common approach for such molecules is to use a vehicle that ensures its solubility and bioavailability. Below is a general protocol for preparing a hydrophobic compound for intraperitoneal injection in mice. Researchers should perform small-scale solubility and stability tests to determine the optimal vehicle for their specific batch of SR31747A.

Materials:

-

SR31747A powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate Required Mass: Determine the mass of SR31747A needed to achieve the desired final concentration for a 25 mg/kg dose.

-

Initial Dissolution: In a sterile vial, add a small volume of anhydrous DMSO to the SR31747A powder (e.g., 10% of the final volume). Vortex or sonicate until the compound is completely dissolved and the solution is clear.

-

Add Co-solvent: Add PEG300 to the solution (e.g., 40% of the final volume). Mix thoroughly until the solution is homogenous and clear.

-

Add Surfactant: Add Tween 80 to the solution (e.g., 5% of the final volume). Mix thoroughly again until the solution is homogenous and clear.

-

Final Dilution: Bring the solution to the final desired volume with sterile saline (0.9% NaCl). Mix thoroughly one final time.

-

Vehicle Control Preparation: In a separate vial, prepare the vehicle control by following steps 2-5 exactly but without adding the SR31747A powder.

-

Administration: Use the formulation immediately after preparation. Administer the precise volume to the treatment group and an identical volume of the vehicle control to the control group.

Protocol for Subcutaneous Tumor Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous tumor xenograft model using human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in nude mice.

Materials:

-

Human cancer cell line (e.g., MCF-7, PC3)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Trypan Blue solution

-

4-6 week old athymic nude mice

-

1-cc syringes with 27- or 30-gauge needles

-

Ethanol (B145695) and/or iodine solutions for sterilization

-

Digital calipers

Procedure:

-

Cell Preparation:

-

Grow cells in complete medium. Before harvesting, when cells are 70-80% confluent, replace the medium with fresh medium 3-4 hours prior to harvesting.[3]

-

Wash cells with PBS and detach them using a minimal amount of trypsin-EDTA.[3]

-

Neutralize the trypsin with complete medium and centrifuge the cells.[3]

-

Wash the cell pellet twice with sterile PBS.[3]

-

Resuspend the cells in a known volume of PBS and perform a cell count using a hemocytometer and trypan blue to assess viability.[3]

-

Adjust the cell suspension to the desired concentration (e.g., 3.0 x 10^6 cells in 100-200 µL of PBS per injection).[3][4] Keep the cell suspension on ice.

-

-

Animal Preparation and Injection:

-

Tumor Growth Monitoring and Treatment Initiation:

-

Monitor the mice 2-3 times a week for tumor growth.[5]

-

Measure the tumor dimensions (length and width) using digital calipers.[5]

-

Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[3]

-

Initiate SR31747A treatment when the tumors have reached an average volume of approximately 50–60 mm³.[3]

-

-

SR31747A Administration:

-

Prepare the SR31747A formulation as described in Protocol 3.1.

-

Administer a 25 mg/kg dose of SR31747A via intraperitoneal (i.p.) injection daily.

-

Administer an equal volume of the vehicle control to the control group.

-

Monitor animal body weight regularly as an indicator of general health and potential toxicity.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Antiproliferative effects of SR31747A in animal cell lines are mediated by inhibition of cholesterol biosynthesis at the sterol isomerase step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Use of GW701427A in Glioblastoma Research: A Novel Avenue for Investigation

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the use of GW701427A specifically in glioblastoma research. Therefore, the following application notes and protocols are presented as a generalized framework for investigating a novel chemical compound in this context, based on established methodologies in the field. The quantitative data and specific signaling pathways are hypothetical and for illustrative purposes.

Application Notes for this compound in Glioblastoma Research

Introduction:

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The infiltrative nature of GBM and its inherent resistance to conventional therapies necessitate the exploration of novel therapeutic agents. This compound, a compound with a yet-to-be-defined role in oncology, presents a potential area of investigation for its anti-glioblastoma properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the efficacy and mechanism of action of this compound in preclinical glioblastoma models.

Core Objectives:

-

Determine the cytotoxic and anti-proliferative effects of this compound on glioblastoma cells in vitro.

-

Elucidate the molecular mechanism and signaling pathways modulated by this compound in glioblastoma cells.

-

Evaluate the in vivo efficacy of this compound in inhibiting glioblastoma tumor growth and improving survival in animal models.

Data Presentation:

All quantitative data from the proposed experiments should be meticulously recorded and summarized in structured tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound on Human Glioblastoma Cell Lines (Hypothetical Data)

| Cell Line | IC50 (µM) at 48h | IC50 (µM) at 72h | Notes |

| U87 MG | 15.2 ± 1.8 | 8.5 ± 0.9 | Standard GBM cell line |

| U251 MG | 12.8 ± 1.5 | 6.1 ± 0.7 | Highly proliferative |

| T98G | 25.6 ± 2.1 | 18.3 ± 1.6 | p53 mutant, chemoresistant |

| GBM-Stem Cell 1 | 9.5 ± 1.1 | 4.2 ± 0.5 | Patient-derived |

Table 2: In Vivo Efficacy of this compound in an Orthotopic U87 MG Xenograft Model (Hypothetical Data)

| Treatment Group | Median Survival (days) | % Increase in Lifespan | Tumor Volume Reduction (%) |

| Vehicle Control | 25 | - | - |

| This compound (10 mg/kg) | 35 | 40% | 55% |

| Temozolomide (5 mg/kg) | 32 | 28% | 48% |

| Combination | 45 | 80% | 75% |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the potential of this compound in glioblastoma research.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture human glioblastoma cell lines (e.g., U87 MG, U251 MG, T98G) and patient-derived glioblastoma stem-like cells (GSCs) in their respective recommended media.[1][2]

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathways

-

Treatment and Lysis: Treat glioblastoma cells with this compound at 1x and 2x IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-